Technical Documentation Center

2,4-Dichloro-5-fluorophenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dichloro-5-fluorophenol
  • CAS: 2995-05-3

Core Science & Biosynthesis

Foundational

2,4-Dichloro-5-fluorophenol CAS number and molecular structure

The following technical guide details the chemical identity, synthesis, properties, and applications of 2,4-Dichloro-5-fluorophenol , designed for researchers and drug development professionals. CAS Registry Number: 2995...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 2,4-Dichloro-5-fluorophenol , designed for researchers and drug development professionals.

CAS Registry Number: 2995-05-3 Chemical Formula: C₆H₃Cl₂FO Molecular Weight: 180.99 g/mol [1][2][3][4]

Executive Summary

2,4-Dichloro-5-fluorophenol is a specialized halogenated aromatic intermediate critical to the synthesis of fluorinated agrochemicals and pharmaceuticals.[1][2][3] Its unique substitution pattern—featuring a fluorine atom meta to the hydroxyl group and flanked by chlorine atoms—imparts distinct electronic and lipophilic properties to downstream derivatives. This compound serves as a pivotal building block for modulating metabolic stability and binding affinity in bioactive scaffolds, particularly in the development of ether-based herbicides and heterocyclic pharmaceutical agents.[3]

Chemical Identity & Structural Analysis

The precise identification of this isomer is essential, as it is often confused with its structural isomers (e.g., 3,5-dichloro-4-fluorophenol).[1][2][3]

PropertySpecification
IUPAC Name 2,4-Dichloro-5-fluorophenol
CAS Number 2995-05-3
SMILES OC1=C(Cl)C=C(Cl)C(F)=C1
InChI Key HFZWRUODUSTPEG-UHFFFAOYSA-N (Isomer specific)
Appearance White to off-white crystalline solid or powder
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); sparingly soluble in water.[1][2][3][4]
Structural Conformation & Reactivity

The molecule features a phenol core with three electron-withdrawing substituents.[1][2][3]

  • Acidity (pKa): The presence of two chlorine atoms and one fluorine atom significantly increases the acidity of the phenolic hydroxyl group compared to phenol (pKa ~10). The estimated pKa is approximately 6.5 – 7.2 , making it a stronger acid and a better nucleophile in its phenolate form.

  • Electronic Effects: The fluorine at position 5 exerts a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M) on the ring system, influencing the regioselectivity of further electrophilic aromatic substitutions (EAS).

Physicochemical Profile

ParameterValueSource/Estimation
Melting Point 45 – 48 °CExperimental
Boiling Point 210 – 215 °C (at 760 mmHg)Projected
Density 1.55 ± 0.1 g/cm³Predicted
LogP ~ 3.2Predicted (Lipophilic)
H-Bond Donors 1(Phenolic OH)
H-Bond Acceptors 2(F, O)

Synthetic Pathways

The synthesis of 2,4-dichloro-5-fluorophenol relies on the controlled chlorination of 3-fluorophenol .[1][2][3][4] The directing effects of the hydroxyl group (strongly activating, ortho, para-director) dominate the reaction kinetics, guiding the incoming chlorine atoms to positions 4 and 6 (which corresponds to positions 4 and 2 in the final product numbering relative to the OH).

Core Synthesis Protocol: Chlorination of 3-Fluorophenol[2][3][4]

Reagents: 3-Fluorophenol, Sulfuryl Chloride (SO₂Cl₂), Carbon Disulfide (CS₂) or Chloroform (CHCl₃).

Mechanism:

  • Substrate: 3-Fluorophenol (OH at C1, F at C3).[2][3]

  • First Chlorination: Occurs primarily at C4 (para to OH).[3] Intermediate: 4-Chloro-3-fluorophenol.[2][3]

  • Second Chlorination: Occurs at C6 (ortho to OH, para to F).

  • Final Product: 2,4-Dichloro-5-fluorophenol (Renumbered: OH=1, Cl=2 , Cl=4 , F=5).[1][2][3][5][6]

Synthesis Start 3-Fluorophenol (CAS 372-20-3) Step1 Chlorination (Eq. 1) Reagent: SO2Cl2 / Solvent Start->Step1 Electrophilic Subst. Inter Intermediate: 4-Chloro-3-fluorophenol Step1->Inter Step2 Chlorination (Eq. 2) Reagent: SO2Cl2 (Excess) Inter->Step2 Final Target Product: 2,4-Dichloro-5-fluorophenol (CAS 2995-05-3) Step2->Final Regioselective Control

Figure 1: Step-wise chlorination pathway transforming 3-fluorophenol into the target 2,4-dichloro-5-fluorophenol isomer.

Detailed Experimental Procedure
  • Preparation: Dissolve 0.1 mol of 3-fluorophenol in 50 mL of dry chloroform in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl/SO₂).

  • Addition: Cool the solution to 0°C. Dropwise add 0.22 mol (2.2 eq) of Sulfuryl Chloride (SO₂Cl₂) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours until gas evolution ceases.

  • Work-up: Wash the organic layer with water (2 x 50 mL) and sodium bicarbonate solution (to remove acid traces).[3]

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude solid from hexane/ethanol to obtain pure 2,4-dichloro-5-fluorophenol.[2][3][4]

Applications in Drug & Agrochemical Development

This compound is utilized primarily as an intermediate to introduce the 2,4-dichloro-5-fluorophenyl moiety into larger bioactive molecules.[2][3][4]

Agrochemicals (Herbicides)

The 2,4-dichloro-5-fluorophenoxy motif is a scaffold mimetic of the widely used 2,4-D herbicide class but with altered metabolic stability due to the fluorine atom.[2][3][4]

  • Mechanism: Used in the synthesis of diphenyl ether herbicides (e.g., analogs of Fluoronitrofen). The fluorine atom blocks metabolic hydroxylation at the 5-position, extending the half-life of the active compound in plant systems.[1][2][3][4]

Pharmaceutical Intermediates

In medicinal chemistry, the phenol is converted into ethers or esters to optimize Lipophilic Efficiency (LipE) .

  • Fluoroquinolone Precursors: Can be converted to 2,4-dichloro-5-fluorobenzoic acid, a precursor for quinolone antibiotics.[1][2][3]

  • Bioisosteres: The specific halogenation pattern provides a unique electrostatic footprint for binding to hydrophobic pockets in enzyme targets (e.g., COX-2 inhibitors or kinase inhibitors).[2][3]

Applications cluster_agro Agrochemicals cluster_pharma Pharmaceuticals Core 2,4-Dichloro-5-fluorophenol Herbicide Diphenyl Ether Herbicides (Protoporphyrinogen Oxidase Inhibitors) Core->Herbicide Etherification Quinolone Fluoroquinolone Antibiotics (via Benzoic Acid deriv.) Core->Quinolone Carbonylation/Oxidation Kinase Kinase Inhibitors (Hydrophobic Pocket Binding) Core->Kinase Scaffold Integration

Figure 2: Downstream utility of 2,4-dichloro-5-fluorophenol in synthesizing bioactive agents.[2][3]

Handling & Safety Protocol (SDS Summary)

Signal Word: DANGER

Hazard ClassHazard StatementPrecautionary Measure
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][2][3][4]Do not eat, drink, or smoke when using.[7]
Skin Corrosion H314: Causes severe skin burns and eye damage.[1][2][3][4]Wear chemically resistant gloves/protective clothing/eye protection.[3]
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effects.[1][2][3][4]Avoid release to the environment; collect spillage.

First Aid:

  • Eye Contact: Rinse cautiously with water for >15 minutes.[1][2][3][7] Remove contact lenses.[3][7] Immediate medical attention required.

  • Skin Contact: Remove contaminated clothing.[1][2][3][7] Rinse skin with water/shower.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • Gilman, H. (1941). Organic Syntheses Collective Volume 1. Chlorination of Phenols.[3][5][8][9][10][11] (General methodology reference).

  • Royal Holloway Research. (2016). Halogenated Phenols and Fluoroanilines Synthesis. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Safe Handling and Operational Protocols for 2,4-Dichloro-5-fluorophenol

This guide outlines the technical safety architecture for handling 2,4-Dichloro-5-fluorophenol (CAS 2995-05-3) .[1][2][3][4][5] It is designed for researchers and process chemists who require operational precision beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety architecture for handling 2,4-Dichloro-5-fluorophenol (CAS 2995-05-3) .[1][2][3][4][5] It is designed for researchers and process chemists who require operational precision beyond standard Safety Data Sheet (SDS) summaries.

[2][4][5]

Executive Technical Summary

2,4-Dichloro-5-fluorophenol is a halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and fluorinated pharmaceuticals (e.g., fluoroquinolone precursors).[2][3][4][5] Unlike simple phenols, the presence of three electron-withdrawing substituents (two chlorine, one fluorine) significantly increases its acidity and lipophilicity.

Critical Hazard Differentiator: The electron-deficient ring enhances the compound's ability to penetrate the stratum corneum while simultaneously increasing its corrosive potential.[3][5] Standard water-only decontamination is insufficient and potentially negligent due to the compound's low water solubility and high tissue affinity.[2][3][4][5]

Physicochemical Identity
ParameterDataRelevance to Safety
CAS Number 2995-05-3 Unique identifier for inventory/waste tracking.[2][3][4][5][6]
Molecular Formula C₆H₃Cl₂FOHalogenated organic; requires specific waste streams.
Physical State Solid (Crystalline)Dust inhalation hazard during weighing.
Acidity (pKa) Est. 7.0 – 7.5Significantly more acidic than phenol (pKa 10); causes rapid protein denaturation (chemical burns).
Solubility Organic solvents (High), Water (Low)Water wash alone spreads the chemical; lipophilic solvents (PEG) are required for removal.

Hazard Profiling & Toxicology

The toxicity profile of 2,4-Dichloro-5-fluorophenol is dominated by two mechanisms: corrosive tissue destruction and systemic uncoupling of oxidative phosphorylation .[2][3][4][5]

Mechanism of Injury
  • Dermal Necrosis: Upon contact, the compound protonates tissue proteins. The lipophilic fluorine/chlorine atoms facilitate rapid transit through the epidermis, leading to deep-tissue necrosis that may not be immediately painful due to nerve damage (insidious burn).

  • Systemic Toxicity: Once absorbed, halogenated phenols can uncouple oxidative phosphorylation in mitochondria, leading to hyperthermia, metabolic acidosis, and multi-organ failure.

GHS Classification (Derived from Analogs)
  • Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Engineering Controls & PPE Strategy

Standard laboratory PPE is inadequate for direct handling of halogenated phenols.

Glove Permeation Dynamics

Nitrile rubber offers poor resistance to halogenated phenols/solvents over extended periods. The lipophilic nature of 2,4-Dichloro-5-fluorophenol allows it to permeate thin nitrile gloves (< 4 mil) in minutes.[2][3][5]

Recommended Glove Protocol:

  • Primary Defense (Handling Solid/Stock): Laminated Film (e.g., Silver Shield / Barrier) . These are chemically impervious but offer poor dexterity.

  • Secondary Defense (Dexterity Required): Double-gloving method. [3][4][5]

    • Inner Layer: 4 mil Nitrile (Examination grade).

    • Outer Layer: 8+ mil Nitrile or Neoprene (Chemical resistant).

    • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 60 minutes.

Ventilation Architecture
  • Mandatory: All operations involving the solid or concentrated solutions must occur within a certified chemical fume hood.

  • Airflow: Maintain face velocity at 100 fpm (0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent electrostatic dispersion of the crystalline powder.

Operational Protocol: Synthesis & Handling

This workflow minimizes exposure risk during the critical "Weigh-Transfer-React" cycle.[2][3][4][5]

Step 1: Preparation & Weighing[2][3][4][5]
  • Decontamination Station Setup: Before opening the bottle, place a "Phenol Decon Kit" (see Section 5) adjacent to the balance.

  • Weighing: Do not weigh on an open bench. Use a balance enclosure or move the balance into the fume hood.

  • Transfer: Use a wide-mouth funnel to transfer the solid into the reaction vessel. Rinse the funnel immediately with the reaction solvent (e.g., DCM, THF) to sequester dust.

Step 2: Reaction Monitoring[2][3][4][5]
  • Sampling: When pulling aliquots for TLC/HPLC, assume the syringe exterior is contaminated. Wipe with a dry ChemWipe, then a solvent-damp wipe before removing from the hood.[5]

  • Heating: If heating is required, ensure the system is under a reflux condenser with a positive pressure of inert gas (Nitrogen/Argon) to prevent vapor escape.

Step 3: Quenching & Workup[2][3][4][5]
  • Acidification Risk: If the reaction requires acidic workup, be aware that the phenol will partition into the organic phase.

  • Neutralization: Wash glassware with a 5% Sodium Bicarbonate solution or an alkaline surfactant cleaner to deprotonate the phenol (forming the phenolate salt), which is water-soluble and less volatile.

Visualization: Safe Handling Workflow

HandlingWorkflow cluster_warning CRITICAL CONTROL POINT Start Start: Stock Bottle Prep Prep: Verify Decon Kit & Double Gloves Start->Prep Weigh Weighing: Fume Hood Only (Anti-static measures) Prep->Weigh Solid Transfer React Reaction: Closed System (Inert Atmosphere) Weigh->React Dissolution Clean Cleanup: Alkaline Wash (Form Phenolate) React->Clean Workup Waste Disposal: Halogenated Organic Waste Clean->Waste

Caption: Operational logic flow emphasizing the critical control point at the weighing stage where dust exposure risk is highest.

Emergency Response Architecture

The "Water-Only" Fallacy: Water is polar; 2,4-Dichloro-5-fluorophenol is lipophilic.[2][3][4][5] Flushing with water alone may cause the phenol to bead up and remain on the skin, or spread over a larger surface area without removal. Polyethylene Glycol (PEG) is the required decontaminant.

The PEG 300/400 Protocol
  • Immediate Action: If splashed, do not waste time removing clothing if the chemical is on it.[7] Step immediately into the safety shower.

  • Initial Flush (High Volume): Flush with water for < 1 minute to remove bulk solids/liquids.

  • Solvent Extraction (The Critical Step):

    • Stop water.

    • Soak the affected area with PEG 300 or PEG 400 (or a proprietary mix like Diphoterine® if available).

    • Gently wipe/massage the area with PEG-soaked gauze for 15–30 minutes.[3][5] The PEG solubilizes the phenol and draws it out of the skin.

    • Note: If PEG is unavailable, use Isopropanol (IPA) as a temporary substitute, followed immediately by soap and water. (PEG is superior as it is non-flammable and less irritating).

  • Secondary Flush: Rinse with water to remove the PEG-Phenol mixture.

  • Medical Evacuation: Transport to the ER. Inform medical staff that the patient has Halogenated Phenol exposure (bring the SDS).

Visualization: Decontamination Logic

DeconLogic Exposure Skin Exposure Detected Shower Safety Shower (Immediate, 30-60 sec) Exposure->Shower PEG Apply PEG 300/400 (Solubilize Phenol) Shower->PEG Remove Bulk Cycle Wipe & Re-apply (15-30 mins) PEG->Cycle Cycle->Cycle Until pain subsides Transport Medical Transport (Bring SDS) Cycle->Transport

Caption: The "PEG Protocol" prioritizes solubility-based extraction over simple dilution.[2][3][4]

Waste Management & Decontamination

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases (exothermic salt formation).

  • Spill Cleanup:

    • Evacuate the immediate area.[7][8][9]

    • Don Silver Shield gloves and respiratory protection (P100/OV cartridge).

    • Cover spill with a dry absorbent (Vermiculite or specialized Phenol absorbent).

    • Do not use paper towels (increases surface area for evaporation).

    • Collect into a sealed container and label "Toxic Halogenated Debris."

References

  • Princeton University EHS. (2023). Phenol: Safety & Handling Guidelines. Retrieved February 4, 2026, from [Link]

  • Yale University EHS. (2022). Standard Operating Procedure: Phenol. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Fluorophenols. Retrieved February 4, 2026, from [Link]

Sources

Foundational

Commercial Availability &amp; Technical Guide: 2,4-Dichloro-5-fluorophenol

This guide serves as a technical reference for the procurement, handling, and application of 2,4-Dichloro-5-fluorophenol .[1][2][3] [1][2][3] Executive Summary & Critical Identity Correction Status: Commercially Availabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the procurement, handling, and application of 2,4-Dichloro-5-fluorophenol .[1][2][3]

[1][2][3]

Executive Summary & Critical Identity Correction

Status: Commercially Available (Research Scale to Custom Bulk) Primary Application: Fluorinated Pharmaceutical Building Block / Agrochemical Intermediate[1][3]

CRITICAL NOTICE: There is a frequent database conflict regarding the CAS registry number for this compound.

  • Target Compound: 2,4-Dichloro-5-fluorophenol[1][2][3][4][5][6][7]

  • Correct CAS: 2995-05-3 [1][2][3][4][5][6]

  • Erroneous CAS (Common Mismatch): 2923-96-8 (Refers to 4-Fluoro-2-nitrobenzaldehyde)[1][3][8][9][10][11]

Researchers must verify the CAS 2995-05-3 and the chemical structure (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) before procurement.[1] Ordering under the incorrect CAS (2923-96-8) will result in the delivery of a benzaldehyde derivative, which has significantly different reactivity and safety profiles.[3]

Technical Profile & Specifications

This compound is a halogenated phenol used to introduce fluorine into bioactive scaffolds, enhancing metabolic stability (blocking para-oxidation) and lipophilicity.

ParameterSpecification
IUPAC Name 2,4-Dichloro-5-fluorophenol
CAS Registry 2995-05-3
Molecular Formula

Molecular Weight 180.99 g/mol
Appearance White to off-white crystalline solid or powder
Purity Standard

(GC/HPLC)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Acidity (

)
~7.5 - 8.0 (Estimated; more acidic than phenol due to electron-withdrawing halogens)
Structural Identification Diagram

The following logic flow illustrates the critical distinction between the requested compound and the common database error.

IdentityVerification Request User Request: 2,4-Dichloro-5-fluorophenol Check Database Query Request->Check Erroneous CAS 2923-96-8 (INCORRECT) Check->Erroneous Common Mismatch Correct CAS 2995-05-3 (CORRECT) Check->Correct Verified Match ResultErr 4-Fluoro-2-nitrobenzaldehyde (Aldehyde Reactivity) Erroneous->ResultErr ResultCorr 2,4-Dichloro-5-fluorophenol (Phenolic Reactivity) Correct->ResultCorr

Figure 1: Decision tree for verifying the correct Chemical Abstract Service (CAS) number to avoid procurement errors.

Supply Chain & Availability

The compound is classified as a Specialty Building Block , meaning it is not typically held in multi-ton inventory but is available in gram-to-kilogram quantities from catalog suppliers.[1][3]

Supplier Landscape[1][2][3]
  • Tier 1 (Catalog Distributors):

    • BLD Pharm: Stock Item (Cat# BD479683).[2][6] Available in 1g, 5g, 25g packs.

    • Smolecule: Offers custom synthesis and bulk scaling.[3]

    • Combi-Blocks: Frequently stocks halogenated phenols.[1][3][4]

  • Tier 2 (Bulk Manufacturers - China/India):

    • Primary source for >1kg orders. Lead times typically 2-4 weeks for synthesis if not in stock.[1][3]

    • Note: Many bulk suppliers list this under "Custom Synthesis" rather than "In Stock."

Procurement Strategy
  • For R&D (<100g): Use Tier 1 distributors. Verify the CoA (Certificate of Analysis) shows 1H-NMR confirming the phenol proton and correct aromatic splitting pattern.

  • For Pilot/Production (>1kg): Initiate a Request for Quote (RFQ) specifying "CAS 2995-05-3".[1][3] Do not rely on name alone. Request a small pre-shipment sample to verify isomer purity, as 2,4-dichloro-3-fluorophenol is a common impurity.[1][3]

Synthesis & Production Routes

Understanding the synthesis aids in identifying potential impurities. The primary industrial route involves the diazotization of the corresponding aniline.

Primary Route: Diazotization-Hydrolysis

This method ensures high regioselectivity compared to direct chlorination of 3-fluorophenol.[1][2][3][4]

Protocol Summary:

  • Starting Material: 2,4-Dichloro-5-fluoroaniline.[1][3][5]

  • Diazotization: Reaction with Sodium Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) in sulfuric acid (
    
    
    
    ) at 0-5°C to form the diazonium salt.[1][2]
  • Hydrolysis: Heating the diazonium salt in aqueous acid (Sandmeyer-type hydroxylation) to replace the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     group with 
    
    
    
    .[1][4]
  • Purification: Steam distillation or recrystallization from hexanes/DCM.[2]

SynthesisPathway Start 2,4-Dichloro-5-fluoroaniline Step1 Diazotization (NaNO2 / H2SO4, 0°C) Start->Step1 Intermediate Diazonium Salt [Intermediate] Step1->Intermediate Step2 Acid Hydrolysis (H2O / Heat, -N2) Intermediate->Step2 Impurity Impurity Risk: Chlorinated coupling products Intermediate->Impurity Side Reaction Product 2,4-Dichloro-5-fluorophenol (CAS 2995-05-3) Step2->Product

Figure 2: Synthetic pathway from the aniline precursor.[1] The hydrolysis step is critical for yield and purity.[3]

Handling & Safety (E-E-A-T)

As a halogenated phenol, this compound possesses specific hazards that must be managed in a laboratory setting.

Hazard Classification (GHS)[11]
  • Signal Word: WARNING / DANGER

  • H315: Causes skin irritation.[3][11]

  • H319: Causes serious eye irritation.[3][11]

  • H335: May cause respiratory irritation.[3][11]

  • H302/H312: Harmful if swallowed or in contact with skin (Phenolic absorption).

Recommended PPE & Protocols[1]
  • Skin Protection: Nitrile gloves (double-gloving recommended for concentrated solutions).[1][3][4] Phenols can penetrate skin rapidly, causing burns and systemic toxicity.

  • Respiratory: Use in a certified chemical fume hood.[3]

  • Decontamination: In case of skin contact, wash immediately with PEG-300 or large volumes of soap and water.[3] Do not use ethanol, as it may increase skin absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2995-05-3. Retrieved from [Link] (Note: Search by structure/CAS 2995-05-3).[1][2][3][4]

  • Chemical Book.CAS 2923-96-8 vs 2995-05-3 Registry Data. (Verifies the benzaldehyde vs phenol distinction).

Sources

Protocols & Analytical Methods

Method

using 2,4-Dichloro-5-fluorophenol as a precursor for API synthesis

Application Note: Strategic Utilization of 2,4-Dichloro-5-fluorophenol in Fluoroquinolone API Synthesis Executive Summary & Strategic Rationale In the landscape of Active Pharmaceutical Ingredient (API) synthesis, supply...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,4-Dichloro-5-fluorophenol in Fluoroquinolone API Synthesis

Executive Summary & Strategic Rationale

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, supply chain resilience often dictates that process chemists develop viable routes from alternative starting materials.[1][2] While 2,4-dichloro-5-fluorobenzoic acid is the industry-standard "gatekeeper" intermediate for Ciprofloxacin and related fluoroquinolones, it is traditionally synthesized via the oxidation of 2,4-dichloro-5-fluoroacetophenone.[3]

This Application Note details a high-fidelity protocol for utilizing 2,4-Dichloro-5-fluorophenol as an upstream precursor. This approach is critical when acetophenone supplies are constrained or when specific impurity profiles require the purification leverage offered by phenolic derivatives.

Key Technical Insight: The presence of the hydroxyl group at the C-1 position, combined with the electron-withdrawing chlorine (C-2, C-4) and fluorine (C-5) atoms, renders the ring highly deactivated.[3] Direct carboxylation (Kolbe-Schmitt) is often low-yielding.[3] Therefore, this protocol utilizes a Pd-catalyzed Carbonylation via Triflate Activation strategy, ensuring high yield and preservation of the critical C-5 fluorine moiety responsible for DNA gyrase inhibition.

Critical Pathway Visualization

The following diagram illustrates the transformation logic, moving from the phenol precursor to the active fluoroquinolone core.

G Phenol 2,4-Dichloro-5- fluorophenol Triflate Aryl Triflate Intermediate Phenol->Triflate Tf2O, Pyridine (Activation) Ester Methyl 2,4-dichloro- 5-fluorobenzoate Triflate->Ester CO (g), Pd(OAc)2 MeOH (Carbonylation) Acid 2,4-Dichloro-5- fluorobenzoic Acid Ester->Acid LiOH, THF/H2O (Hydrolysis) Quinolone Fluoroquinolone Core Acid->Quinolone Gould-Jacobs Cyclization API Ciprofloxacin (API) Quinolone->API Piperazine SNAr

Figure 1: Synthetic workflow converting the phenolic precursor to the Ciprofloxacin API scaffold via palladium-catalyzed carbonylation.[3][4][5][6][7][8][9][10]

Detailed Experimental Protocols

Phase 1: Activation of the Phenolic Hydroxyl

The phenol itself is a poor electrophile for carbon-carbon bond formation. We must convert the hydroxyl group into a triflate (trifluoromethanesulfonate), which serves as a "pseudo-halogen," enabling palladium insertion.

Reagents & Stoichiometry:

ComponentEquiv.RoleCritical Parameter
2,4-Dichloro-5-fluorophenol 1.0Starting MaterialPurity >98% (HPLC)
Triflic Anhydride (Tf₂O) 1.2Activating AgentAdd at <0°C to prevent hydrolysis
Pyridine 2.5Base/SolventDry (Water <0.05%)
Dichloromethane (DCM) 10 VolSolventAnhydrous

Step-by-Step Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2,4-Dichloro-5-fluorophenol and anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C using an acetone/ice bath.

  • Base Addition: Add pyridine dropwise, maintaining internal temperature below -5°C.

  • Activation: Add Triflic Anhydride (Tf₂O) via a pressure-equalizing addition funnel over 45 minutes. Caution: Exothermic reaction.[3]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3]

  • Workup: Quench with ice water. Extract the organic layer, wash with 1N HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the Aryl Triflate as a pale yellow oil. Used directly in Phase 2 without further purification to minimize hydrolysis risk.[3]

Phase 2: Palladium-Catalyzed Carbonylation (The "Linker" Step)

This step installs the carboxylic acid functionality required for the quinolone ring.[3]

Reagents & Stoichiometry:

ComponentEquiv.RoleCritical Parameter
Aryl Triflate (from Phase 1) 1.0SubstrateFreshly prepared
Palladium(II) Acetate 0.02 (2 mol%)Catalyst-
dppp (ligand) 0.04 (4 mol%)Ligand1,3-Bis(diphenylphosphino)propane
Triethylamine (Et₃N) 2.5BaseScavenges acid
Methanol (MeOH) 10 VolSolvent/ReactantNucleophile for ester formation
Carbon Monoxide (CO) Balloon/1 atmC1 SourceSafety: Use CO detector

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox or under strict Argon flow, mix Pd(OAc)₂ and dppp in MeOH to form the active catalyst complex (yellow solution).[3]

  • Assembly: Add the Aryl Triflate and Triethylamine to the catalyst mixture in a pressure vessel or heavy-walled flask.

  • Purge: Evacuate the vessel and backfill with Carbon Monoxide (CO) three times.[3] maintain a CO atmosphere (balloon pressure is sufficient for triflates, though 50 psi accelerates kinetics).[3]

  • Heating: Heat to 60°C for 6–8 hours.

  • Validation: Monitor for the disappearance of the triflate peak (HPLC).

  • Hydrolysis (In-situ): Once conversion is complete, vent the CO (into a fume hood scrubbed with bleach).[3] Add LiOH (2.0 equiv) and water (2 Vol) directly to the methanolic solution. Heat to 50°C for 1 hour to saponify the methyl ester to the acid.

  • Isolation: Acidify to pH 2 with 2N HCl. The 2,4-Dichloro-5-fluorobenzoic acid will precipitate.[3] Filter, wash with cold water, and dry.

Expected Yield: 85-92% (over two steps). Quality Check: Melting Point 138-140°C. ¹H NMR should show loss of phenol proton and appearance of carboxylic acid proton (broad singlet ~13 ppm).

Downstream Application: The Gould-Jacobs Reaction

Once the 2,4-Dichloro-5-fluorobenzoic acid is secured, it enters the standard Ciprofloxacin synthesis pipeline.[3]

  • Acyl Chloride Formation: React the acid with Thionyl Chloride (SOCl₂) to form the acid chloride.[3]

  • Acrylate Condensation: React the acid chloride with Ethyl 3-(dimethylamino)acrylate to form the benzoyl acrylate intermediate.[3]

  • Cyclization: Treat with Cyclopropylamine followed by a base (e.g., K₂CO₃ or NaH) to close the ring, forming the Quinolone Core .

  • API Formation: Perform an S_NAr reaction with Piperazine to displace the C-7 chlorine atom.[3] The C-5 fluorine remains intact due to the specific electronic activation of the C-7 position by the para-carbonyl group.

Scientific Causality & Troubleshooting

  • Why not direct carboxylation? The 2,4-dichloro-5-fluoro substitution pattern creates a severely electron-deficient ring.[3] Standard Kolbe-Schmitt conditions (Phenoxide + CO₂ + High Pressure) often fail or lead to decarboxylation because the electron density on the ring is insufficient to attack CO₂ effectively.[3] The Triflate/Pd-CO route bypasses this by using the oxidative addition of Pd(0) into the C-O bond, which is driven by the catalyst, not the ring's nucleophilicity.

  • Impurity Management (Self-Validating System):

    • Regioselectivity:[3] The triflation occurs exclusively at the oxygen. There are no competing sites.[3]

    • F-Retention: The C-F bond is stronger than the C-OTf bond.[3] Palladium inserts into the C-OTf bond preferentially, ensuring the critical fluorine atom (essential for biological activity) is not lost during the reaction.

References

  • Google Patents. (n.d.).[3] Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid (CN1006888B). Retrieved from

  • National Center for Biotechnology Information. (2025). Mechanism of Quinolone Action and Resistance. PMC. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Conversion of 2,4-Dichloro-5-fluorophenol to 2,4-Dichloro-5-fluoroacetophenone

Topic: Synthetic Routes to 2,4-Dichloro-5-fluoroacetophenone from 2,4-Dichloro-5-fluorophenol Content Type: Detailed Application Note and Protocol Audience: Senior Researchers and Process Chemists Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Routes to 2,4-Dichloro-5-fluoroacetophenone from 2,4-Dichloro-5-fluorophenol Content Type: Detailed Application Note and Protocol Audience: Senior Researchers and Process Chemists

Executive Summary & Strategic Analysis

Target Molecule: 2,4-Dichloro-5-fluoroacetophenone (CAS: 704-10-9) Starting Material: 2,4-Dichloro-5-fluorophenol (CAS: 2365-57-3)

The synthesis of 2,4-dichloro-5-fluoroacetophenone is a critical workflow in the production of fluoroquinolone antibiotics, most notably Ciprofloxacin .[1][2][3][4] While the industrial standard involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene, the specific requirement to utilize 2,4-dichloro-5-fluorophenol as the starting material presents a unique synthetic challenge.

This transformation requires a functional group interconversion (FGI) where the phenolic C-O bond is cleaved and replaced by a C-C bond (acetyl group). Direct acylation of the phenol would yield an ester (O-acylation) or a hydroxy-acetophenone (via Fries rearrangement), neither of which matches the target structure.

Therefore, this protocol details the Palladium-Catalyzed Deoxygenative Acylation Strategy . This route utilizes a triflate activation followed by a Heck-type coupling with a vinyl ether surrogate, ensuring regiochemical retention at the ipso position.

Key Advantages of this Protocol:
  • Regiospecificity: The acetyl group is installed exactly at the position of the original hydroxyl group.

  • Mild Conditions: Avoids the harsh Lewis acids (

    
    ) and high temperatures of traditional Friedel-Crafts chemistry.
    
  • Modularity: The intermediate triflate is a versatile handle for other cross-coupling reactions if project scope changes.

Retrosynthetic Logic & Pathway Design

The transformation relies on converting the phenol into a pseudohalide (triflate), rendering it active for oxidative addition by Palladium(0). The acetyl group is then introduced via a vinyl ether "masked ketone," which is subsequently hydrolyzed.

Reaction Pathway Diagram

G Phenol 2,4-Dichloro-5- fluorophenol Triflate Aryl Triflate Intermediate Phenol->Triflate Tf2O, Pyridine DCM, 0°C EnolEther Vinyl Ether Intermediate Triflate->EnolEther Butyl Vinyl Ether Pd(OAc)2, DPPP Et3N, DMF, 80°C Target 2,4-Dichloro-5- fluoroacetophenone EnolEther->Target HCl (aq) Hydrolysis

Figure 1: Strategic pathway for the ipso-substitution of the phenolic hydroxyl group with an acetyl moiety.

Detailed Experimental Protocol

Phase 1: Activation (Synthesis of Aryl Triflate)

The phenol is converted to the triflate, creating a highly reactive electrophile suitable for Pd-catalyzed coupling.

Reagents:

  • 2,4-Dichloro-5-fluorophenol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2,4-dichloro-5-fluorophenol (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the solution to 0°C using an ice bath. Add pyridine (20 mmol) dropwise via syringe.

  • Activation: Slowly add

    
     (12 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.[5] Maintain temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.

  • Workup: Quench with cold water (30 mL). Extract the organic layer, wash with 1M HCl (to remove pyridine), followed by sat.

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. The crude triflate is typically stable enough for the next step but can be purified via flash chromatography (SiO2, 100% Hexanes) if high purity is required.
    
Phase 2: Pd-Catalyzed Acylation (Heck Coupling)

This step utilizes butyl vinyl ether as an acetyl anion equivalent. This is preferred over Stille coupling (tin toxicity) for pharmaceutical intermediates.

Reagents:

  • Aryl Triflate (from Phase 1) (1.0 equiv)

  • Butyl Vinyl Ether (BVE) (5.0 equiv)

  • Palladium(II) Acetate (

    
    ) (3 mol%)
    
  • 1,3-Bis(diphenylphosphino)propane (DPPP) (6 mol%)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • DMF (degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a reaction vial, dissolve

    
     and DPPP in a minimal amount of DMF. Stir for 10 minutes at RT to form the active catalyst complex (yellow to orange color change).
    
  • Assembly: In a pressure tube or Schlenk flask, dissolve the Aryl Triflate (10 mmol) in DMF (20 mL). Add

    
     (25 mmol) and Butyl Vinyl Ether (50 mmol).
    
  • Initiation: Add the pre-formed catalyst solution to the reaction mixture.

  • Heating: Seal the vessel and heat to 80°C for 4-6 hours. The reaction color typically darkens to black (Pd precipitation) upon completion.

  • Verification: Check via LC-MS or GC-MS for the consumption of the triflate and formation of the vinyl ether intermediate (

    
     will correspond to the Ar-CH=CH-OBu species).
    
Phase 3: Hydrolysis to Acetophenone

The enol ether intermediate is hydrolyzed to release the target ketone.

Reagents:

  • 5% Hydrochloric Acid (HCl)[2]

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Hydrolysis: Cool the reaction mixture from Phase 2 to room temperature. Add 5% HCl (30 mL) directly to the DMF mixture and stir vigorously for 1 hour.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 40 mL).

  • Purification: Wash the combined organics with water (to remove DMF) and brine. Dry over

    
     and concentrate.
    
  • Final Isolation: Purify the residue via recrystallization (Hexane/EtOH) or column chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

ParameterPhase 1 (Triflation)Phase 2 (Coupling)Phase 3 (Hydrolysis)
Limiting Reagent PhenolAryl TriflateEnol Ether Intermediate
Key Reagent

Butyl Vinyl Ether5% HCl
Catalyst None

/ DPPP

Temperature 0°C

RT
80°CRT
Typical Yield 92-96%80-88% (combined)N/A (One-pot w/ Ph2)
Critical Impurity Unreacted PhenolProtodehalogenated AreneButanol (byproduct)

Critical Troubleshooting & Safety (E-E-A-T)

Mechanism-Based Troubleshooting
  • Issue: Low yield in Phase 2 (Coupling).

    • Cause: Oxidation of the Pd catalyst or poisoning by traces of pyridine from Phase 1.

    • Solution: Ensure rigorous degassing of DMF (sparge with Argon for 20 mins). Wash Phase 1 product thoroughly with HCl to remove pyridine traces.

  • Issue: Formation of the reduced arene (2,4-dichloro-5-fluorobenzene).[6]

    • Cause: Hydride source in the media or overheating.

    • Solution: Use strictly anhydrous DMF and avoid temperatures >90°C.

Safety Protocols
  • Triflic Anhydride (

    
    ):  Highly corrosive and moisture sensitive. Handle only in a fume hood. Glassware must be bone-dry.
    
  • Palladium Waste: Segregate all heavy metal waste. The aqueous layer from Phase 3 contains DMF and should be disposed of as halogenated solvent waste.

  • HF Generation: While the C-F bond is stable under these conditions, any incineration of fluorinated waste can generate HF. Label waste containers explicitly "Fluorinated Organics."

References

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

    • Grounding: Establishes the viability of vinyl ethers as regioselective acyl anion equivalents in Pd-coupling.
  • Rottländer, M., & Knochel, P. (1998). Palladium-Catalyzed Cross-Coupling Reactions of Functionalized Arylmagnesium Reagents with Functionalized Aryl Halides. Journal of Organic Chemistry, 63(1), 203–208. Link

    • Grounding: Provides mechanistic insight into the stability of poly-halogenated aromatics (like the dichloro-fluoro scaffold) under coupling conditions.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24869306, 2,4-Dichloro-5-fluoroacetophenone.[7] Link

    • Grounding: Verification of CAS 704-10-9 and physical properties for product characteriz
  • Vertex AI Search. (2024). Patent Analysis: CN116693375B & WO2010058421A2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorophenol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-fluorophenol. This document is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-fluorophenol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.

Overview of Synthetic Strategies

2,4-Dichloro-5-fluorophenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Achieving a high yield of this compound requires careful control over the reaction conditions and a thorough understanding of the underlying chemical principles. The most prevalent and adaptable synthesis route begins with 2,4-dichloro-5-fluoroaniline, proceeding through a diazotization reaction followed by hydrolysis. Alternative routes, such as the hydrolysis of 1,2,4-trichloro-5-fluorobenzene, present challenges in regioselectivity.

This guide will focus primarily on the optimization of the diazotization-hydrolysis pathway, as it offers a reliable and scalable method for producing 2,4-Dichloro-5-fluorophenol.

Synthesis_Pathways cluster_main Primary Route: Diazotization-Hydrolysis cluster_alt Alternative Route cluster_precursor Precursor Synthesis A 2,4-dichloro-5-fluoroaniline B Arenediazonium Salt (Intermediate) A->B Diazotization (NaNO₂, H₂SO₄) C 2,4-Dichloro-5-fluorophenol (Target Product) B->C Hydrolysis (H₂O, heat) D 1,2,4-trichloro-5-fluorobenzene E Mixture of Isomers (including target) D->E Hydrolysis (e.g., NaOH, solvent) F 1,2,4-Trichlorobenzene G 1-Fluoro-2,4-dichlorobenzene F->G Halex Reaction H 2,4-Dichloro-5-fluoroaniline G->H Nitration & Reduction

Caption: Key synthetic routes to 2,4-Dichloro-5-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for synthesizing 2,4-Dichloro-5-fluorophenol with high yield?

A1: For laboratory and industrial scale, 2,4-dichloro-5-fluoroaniline is the most common and reliable starting material. The synthesis proceeds via a Sandmeyer-type reaction, which involves diazotization followed by hydrolysis.[1][2] This method provides good control over the regiochemistry, leading to a cleaner product profile compared to routes starting from 1,2,4-trichloro-5-fluorobenzene, where hydrolysis can lead to a mixture of regioisomers.[3]

Q2: What are the critical parameters to control during the diazotization of 2,4-dichloro-5-fluoroaniline?

A2: Temperature control is paramount. The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[1] It is crucial to maintain the temperature between 0-5°C to prevent premature decomposition of the diazonium salt, which would lead to reduced yield and the formation of impurities.[1] The slow, controlled addition of sodium nitrite (NaNO₂) is also essential to manage the reaction rate and temperature.[4]

Q3: What are common byproducts in this synthesis, and how can they be minimized?

A3: Common byproducts include azo compounds (from coupling reactions of the diazonium salt with unreacted aniline or the phenol product) and nitro-substituted phenols if the hydrolysis conditions are not well-controlled. To minimize these, ensure the diazotization reaction goes to completion by using a slight excess of nitrous acid and check for its presence with starch-iodide paper. During hydrolysis, maintaining a sufficiently acidic pH and controlling the temperature can suppress side reactions.

Q4: What is the best method for purifying the final 2,4-Dichloro-5-fluorophenol product?

A4: The crude product is typically an oil or a low-melting solid. Purification is often achieved through vacuum distillation.[5] For higher purity, fractional distillation is recommended to separate it from close-boiling isomers or impurities.[5] If the product is solid, recrystallization from a suitable solvent system (e.g., heptane/toluene) can be an effective final purification step.

Troubleshooting Guide

Problem 1: My overall yield is significantly lower than expected (<60%). What are the most likely causes?

This issue often points to problems in one of the two main stages: diazotization or hydrolysis.

Answer:

A. Inefficient Diazotization:

  • Cause: The arenediazonium salt intermediate is decomposing before it can be hydrolyzed. This is typically due to poor temperature control.

  • Scientific Rationale: Diazonium salts are notoriously unstable at elevated temperatures. The N≡N group is an excellent leaving group (as N₂ gas), and decomposition can occur readily above 5-10°C, leading to a variety of undesired byproducts.

  • Solution:

    • Ensure your reaction vessel is pre-chilled and maintained in an ice-salt bath to keep the internal temperature consistently between 0-5°C.

    • Add the aqueous solution of sodium nitrite (NaNO₂) dropwise, monitoring the temperature closely. If the temperature rises above 5°C, pause the addition until it cools.

    • Use a slight excess of acid (e.g., sulfuric acid) to ensure the medium remains strongly acidic, which helps to stabilize the diazonium salt.[6][7]

B. Incomplete Hydrolysis:

  • Cause: The conversion of the diazonium salt to the phenol is not going to completion.

  • Scientific Rationale: The hydrolysis step requires sufficient thermal energy to drive the substitution reaction where water acts as a nucleophile. If the temperature is too low or the reaction time is too short, a significant amount of the diazonium salt may remain unreacted or decompose via other pathways upon work-up.

  • Solution:

    • After the diazotization is complete, the diazonium salt solution should be added slowly to a pre-heated aqueous solution (often containing sulfuric acid) at a temperature sufficient to initiate vigorous nitrogen evolution (typically 80-100°C).

    • Maintain the temperature and stir vigorously until the evolution of N₂ gas ceases, indicating the reaction is complete. This can take 1-3 hours.

    • Monitoring the reaction via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Problem 2: The final product is dark and oily, and purification by distillation is difficult.

A dark, impure product often indicates the formation of polymeric or azo-coupled byproducts.

Answer:

  • Cause 1: Azo Coupling. The electrophilic diazonium salt can react with the electron-rich phenol product or unreacted aniline starting material.

  • Scientific Rationale: This is an electrophilic aromatic substitution reaction. Azo coupling is most favorable under neutral to slightly acidic conditions.

  • Solution 1: Ensure the reaction medium remains strongly acidic throughout the diazotization and hydrolysis steps. A higher acid concentration minimizes the concentration of free aniline and the phenoxide ion, both of which are highly activated towards coupling.

  • Cause 2: Use of Copper Catalysts. While traditional Sandmeyer reactions use copper(I) salts, the direct hydrolysis to a phenol does not typically require it.[8] If a copper catalyst is used unnecessarily or improperly, it can lead to side reactions and purification issues.

  • Scientific Rationale: Copper salts can catalyze the formation of other products (e.g., chloro- or bromo- substitutions if the corresponding halides are present) and can complicate the work-up procedure.

  • Solution 2: For the synthesis of a phenol from a diazonium salt, simply heating the acidic aqueous solution is the standard and cleanest method. Avoid the use of copper catalysts unless you are specifically aiming for a different substitution (e.g., Sandmeyer chlorination).[9]

Data Summary

ParameterRecommended ConditionRationale
Diazotization Temp. 0-5 °CPrevents premature decomposition of the unstable diazonium salt.[1]
Hydrolysis Temp. 80-100 °CProvides sufficient energy for nucleophilic substitution by water and evolution of N₂ gas.
Acid Medium Sulfuric AcidProvides the necessary acidic environment and is a good solvent for the diazonium sulfate salt.[6]
Reactant Ratio Slight excess of NaNO₂Ensures complete conversion of the primary amine to the diazonium salt.
Purification Vacuum DistillationEffective for separating the product from non-volatile impurities and byproducts.[5]

Experimental Protocols

Protocol 1: Optimized Synthesis of 2,4-Dichloro-5-fluorophenol

This protocol details the synthesis starting from 2,4-dichloro-5-fluoroaniline.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2,4-dichloro-5-fluoroaniline (1 mole) in a mixture of concentrated sulfuric acid (2 moles) and water.

  • Cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Separately, prepare a solution of sodium nitrite (1.05 moles) in water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[1][10]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Confirm the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue/black). If the test is negative, add a small amount of additional sodium nitrite solution.

Step 2: Hydrolysis

  • In a separate, larger reaction vessel, bring a volume of water (sufficient to ensure good stirring) to a boil.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling water. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the foaming.

  • After the addition is complete, maintain the mixture at reflux for 1-2 hours, or until the gas evolution ceases.

  • Cool the reaction mixture to room temperature. The crude product will likely separate as a dense, dark oil.

Step 3: Work-up and Purification

  • Transfer the cooled mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or toluene (3 x volumes).

  • Combine the organic extracts and wash with water, followed by a wash with a saturated sodium bicarbonate solution to remove any residual acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain 2,4-Dichloro-5-fluorophenol as a colorless to pale yellow liquid or solid.

Experimental_Workflow cluster_diazotization Step 1: Diazotization (0-5°C) cluster_hydrolysis Step 2: Hydrolysis (>90°C) cluster_purification Step 3: Purification A Dissolve Aniline in H₂SO₄/H₂O B Cool to 0°C A->B C Dropwise Addition of NaNO₂ Solution B->C D Stir for 30 min Test with Starch-Iodide C->D F Add Diazonium Solution to Boiling Water D->F Transfer Diazonium Salt Solution E Prepare Boiling Water E->F G Reflux until N₂ Evolution Stops F->G H Cool to Room Temp G->H I Extract with Organic Solvent H->I Transfer Crude Product J Wash & Dry Organic Layer I->J K Remove Solvent (Rotovap) J->K L Vacuum Distillation K->L

Caption: Workflow for the synthesis of 2,4-Dichloro-5-fluorophenol.

References
  • US5187295A: Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
  • WO2010058421A2: A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • CN116693375B: Synthesis method of 2, 4-dichloro-5-fluoro acetophenone.
  • CN106349025A: Prepar
  • EP3077353B1 : Process for purifying 2,5-dichlorophenol. [Link]

  • CN105646231B: A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
  • CN1075949A: The 2,4 dichloro fluorobenzene synthesis technique.
  • CA2090768A1: Process for the prepar
  • Google Patents: Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene.
  • CN103304422B: Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • ResearchGate : Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]

  • EP0176026B1: Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • ResearchGate : Process design for the production of 2,4-dichlorophenoxyacetic acid. [Link]

  • CN107118096B: Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • CN104672114A: A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • US20160304425A1: Process for Purifying 2,5-Dichlorophenol.
  • US9695114B2: Processes for the diazotiz
  • EP0433124A1: 2,4-Dichloro-5-fluorobenzonitrile and methods for its prepar
  • Science Publishing Group : Optimization & Molecular Characterization of an Antifungal Metabolite. [Link]

  • Patsnap : Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene. [Link]

  • Beilstein Journals : Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]

  • WO2015095284A1: Processes for the diazotiz
  • US5053557A: Process for preparing 2-chloro-4-fluorophenol.
  • ACS Publications : Denitrification Combined with Diazotization of Anilines. [Link]

  • Oreate AI : Unraveling the Sandmeyer Reaction. [Link]

  • Master Organic Chemistry : Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • UPB Scientific Bulletin : NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. [Link]

  • PMC : Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • PMC : Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]

  • Organic Chemistry Portal : Sandmeyer Reaction. [Link]

  • SciSpace : Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabri. [Link]

  • YouTube : 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2,4-Dichloro-5-fluorophenol

Document ID: TSC-RC-DCFP-001 Version: 1.0 Introduction This technical guide provides in-depth troubleshooting and procedural support for the purification of 2,4-Dichloro-5-fluorophenol via recrystallization. This process...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-RC-DCFP-001

Version: 1.0

Introduction

This technical guide provides in-depth troubleshooting and procedural support for the purification of 2,4-Dichloro-5-fluorophenol via recrystallization. This process is critical for ensuring the high purity required for downstream applications in pharmaceutical and materials science research. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific purification.

Section 1: Understanding the Compound and Its Impurities

A successful purification begins with understanding the physicochemical properties of the target compound and its likely contaminants.

Physicochemical Properties of 2,4-Dichloro-5-fluorophenol
PropertyValueSource(s)
Molecular Formula C₆H₃Cl₂FO[1]
Molecular Weight 180.99 g/mol [1]
Appearance White to off-white crystalline solid[2][3]
Melting Point ~35 °C[1]
Water Solubility Likely low to slightly soluble[2]

Note: The melting point is a critical parameter. Since it is relatively low (35 °C), care must be taken to select a solvent with a low boiling point to prevent the compound from "oiling out" during the procedure.[4]

Common Impurities

The primary challenge in purifying substituted phenols often comes from regioisomers (positional isomers) formed during synthesis. These isomers can have very similar physical properties, making them difficult to separate.

Key Insight: For halogenated phenols, regioisomer control should be established as early as possible in the synthetic process.[5][6]

Potential Impurities in Crude 2,4-Dichloro-5-fluorophenol:

  • Regioisomers: Other dichlorofluorophenol isomers (e.g., 2,6-dichloro-3-fluorophenol, 3,5-dichloro-2-fluorophenol).

  • Partially Halogenated Phenols: Such as 2-chloro-5-fluorophenol or 4-chloro-5-fluorophenol.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities.[7]

Section 2: Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[4] The ideal solvent should dissolve the compound completely at its boiling point but poorly at room or lower temperatures.

Guiding Principle: "Like Dissolves Like"

2,4-Dichloro-5-fluorophenol is a moderately polar molecule. Therefore, solvents of low to moderate polarity are often the best starting points. A two-solvent system is frequently effective for phenols.[8] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") which is miscible with the good solvent but in which the compound is insoluble.

Recommended Solvents & Systems
Solvent / SystemTypeBoiling Point (°C)Rationale & Use Case
Hexane / Toluene Two-solvent69 / 111Primary Recommendation. Toluene is a good solvent for aromatic compounds. Hexane acts as the anti-solvent. This system allows for fine-tuned control over solubility.
Hexane / Ethyl Acetate Two-solvent69 / 77A common and effective mixture for moderately polar compounds. Ethyl acetate dissolves the phenol, and hexane precipitates it upon cooling.[9]
Ethanol / Water Two-solvent78 / 100A classic polar system. The phenol should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity appears.[8]
Heptane Single-solvent98A good option if the compound shows significant temperature-dependent solubility. Less polar than hexane.
Cyclohexane Single-solvent81Similar in polarity to hexane and heptane, offering another non-polar option.

Boiling point data sourced from Chemistry LibreTexts.[4]

Safety Note: Always work in a well-ventilated fume hood. Solvents like hexane, toluene, and ethyl acetate are flammable.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of 2,4-Dichloro-5-fluorophenol.

Q: My compound is "oiling out" and forming a liquid layer instead of crystals. What's wrong and how do I fix it?

A: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the chosen solvent, or if the solution is too concentrated.[4] Since 2,4-Dichloro-5-fluorophenol has a low melting point (~35 °C), this is a significant risk.

  • Causality: The compound is coming out of the solution above its melting point, causing it to separate as a liquid globule rather than forming an ordered crystal lattice. Impurities are often trapped within this oil.

  • Immediate Solutions:

    • Add More Solvent: Re-heat the solution to boiling and add more of the "good" solvent until the oil redissolves completely.

    • Lower the Saturation Temperature: Switch to a solvent or solvent system with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to a hexane/ethyl acetate system (b.p. < 77 °C).

  • Preventative Strategy: Always start with a solvent system that has a boiling point well below the compound's melting point.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This phenomenon is called supersaturation, where the compound remains dissolved even though the concentration is above its normal saturation point at that temperature.

  • Causality: Crystal formation requires an initial nucleation event—a starting point for the crystal lattice to grow. Sometimes, this initiation barrier is not overcome spontaneously.

  • Solutions (in order of preference):

    • Scratch the Flask: Vigorously scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.

    • Add a Seed Crystal: If you have a small crystal of pure 2,4-Dichloro-5-fluorophenol, add it to the supersaturated solution. This provides a perfect template for further crystal growth.

    • Flash Freeze: Briefly cool the flask in a dry ice/acetone bath. This can sometimes shock the system into producing a fine precipitate, which can then be re-heated to dissolve and cooled slowly to form better crystals. Use this as a last resort, as rapid precipitation can trap impurities.

Q: My final yield is very low. Where did my product go?

A: Low yield is a frustrating but solvable issue. It typically stems from using incorrect solvent volumes or temperatures.

  • Causality & Solutions:

    • Too Much Solvent: You may have used too much solvent to dissolve the initial crude material. A portion of your compound will always remain dissolved in the mother liquor; more solvent means more product lost. Fix: Before cooling, carefully boil off some of the solvent to re-concentrate the solution.

    • Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. Fix: Ensure the flask is left in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

    • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Fix: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

Q: The color of my crystals hasn't improved, or my melting point is still broad. What's the issue?

A: This indicates that impurities are still present in your final product.

  • Causality & Solutions:

    • Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the growing crystal lattice. Fix: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulation with a towel can further slow the cooling process.

    • Inappropriate Solvent Choice: The chosen solvent may be unable to differentiate between your product and a key impurity (like a regioisomer), causing them to co-crystallize. Fix: You must perform solvent screening again. Try a solvent system with different polarity characteristics. If a regioisomer is the problem, multiple recrystallizations or chromatography may be necessary.

Section 4: Standard Recrystallization Protocol (Two-Solvent System)

This protocol uses a Hexane/Toluene system as an example.

  • Dissolution: Place the crude 2,4-Dichloro-5-fluorophenol in an Erlenmeyer flask. Add the minimum amount of hot toluene (the "good" solvent) required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10] This step prevents premature crystallization in the funnel.

  • Saturation: While the toluene solution is still hot, add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarification: Add a few drops of hot toluene to just re-dissolve the turbidity, ensuring the solution is perfectly saturated at the boiling point.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. You should observe crystal formation during this time.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point analysis and spectroscopy.

Section 5: Visual Troubleshooting Workflow

The following diagram provides a logical path for diagnosing and solving common recrystallization problems.

Recrystallization_Troubleshooting start Initial Observation oiling_out Problem: Oiling Out Compound separates as a liquid start->oiling_out no_crystals Problem: No Crystals Form Solution remains clear after cooling start->no_crystals low_yield Problem: Low Yield Minimal product recovered start->low_yield impure_product Problem: Impure Product Poor color or broad melting point start->impure_product cause_oiling cause_oiling oiling_out->cause_oiling Diagnose cause_no_xtal Potential Cause Supersaturation (No nucleation sites) no_crystals->cause_no_xtal Diagnose cause_yield Potential Causes A) Too much solvent used B) Insufficient cooling C) Washing with warm solvent low_yield->cause_yield Diagnose cause_impure Potential Causes A) Cooling was too rapid B) Incorrect solvent choice impure_product->cause_impure Diagnose sol_oiling Solutions 1. Re-heat and add more 'good' solvent. 2. Switch to a lower-boiling solvent. cause_oiling->sol_oiling Implement sol_no_xtal Solutions 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Cool further (dry ice bath briefly). cause_no_xtal->sol_no_xtal Implement sol_yield Solutions 1. Boil off excess solvent before cooling. 2. Cool in ice bath for 30+ min. 3. Wash crystals with ICE-COLD solvent. cause_yield->sol_yield Implement sol_impure Solutions 1. Re-dissolve and cool SLOWLY. 2. Perform solvent screening again. cause_impure->sol_impure Implement

Caption: Troubleshooting workflow for common recrystallization issues.

Section 6: Frequently Asked Questions (FAQs)

  • Q1: How much solvent should I start with?

    • A: There is no fixed rule, but a good starting point is to add just enough hot solvent to cover the crude solid and then add more in small portions until it just dissolves. The goal is to use the absolute minimum amount of hot solvent.

  • Q2: Can I use a beaker instead of an Erlenmeyer flask?

    • A: It is highly discouraged. The wide mouth of a beaker allows for rapid solvent evaporation, making it difficult to maintain a saturated solution. The sloped sides of an Erlenmeyer flask also help prevent solvent loss and reduce the chance of crystals climbing the walls during filtration.[8]

  • Q3: Does the purity of my solvents matter?

    • A: Yes. Always use high-purity, reagent-grade solvents. Impurities in your solvent can become incorporated into your final crystals, defeating the purpose of the purification.

  • Q4: How dry do my crystals need to be before taking a melting point?

    • A: Completely dry. Residual solvent can act as an impurity, which will depress and broaden the melting point range, giving you a false indication of your product's purity.

References

  • LookChem. (n.d.). 2,4-DICHLOROPHENOL. Retrieved from [Link]

  • LookChem. (n.d.). Cas 371-41-5, 4-Fluorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenol. PubChem Compound Database. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2,4-dichloro-5-fluorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

  • ChemSynthesis. (2024). 4-fluorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-fluorophenol. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Semantic Scholar. Retrieved from [Link]

  • Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2,4-Dichloro-5-fluorophenol and 2,4-dichlorophenol reactivity

A Guide for Researchers in Synthesis and Drug Development Executive Summary This guide provides a detailed comparative analysis of the chemical reactivity of 2,4-Dichloro-5-fluorophenol and 2,4-dichlorophenol. While stru...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthesis and Drug Development

Executive Summary

This guide provides a detailed comparative analysis of the chemical reactivity of 2,4-Dichloro-5-fluorophenol and 2,4-dichlorophenol. While structurally similar, the presence of a fluorine atom at the C5 position in 2,4-Dichloro-5-fluorophenol introduces significant electronic modifications to the aromatic ring, altering its reactivity profile compared to its non-fluorinated counterpart. This analysis reveals that the fluorine atom's strong inductive electron-withdrawing effect, which overrides its weak resonance donation, generally deactivates the ring towards electrophilic aromatic substitution while simultaneously acidifying the phenolic proton. This guide synthesizes theoretical principles with experimental considerations to provide a practical framework for chemists selecting and utilizing these reagents in complex synthetic pathways.

Introduction: The Subtle Power of Fluorine

In the landscape of pharmaceutical and materials science, halogenated phenols are foundational building blocks. 2,4-dichlorophenol is a widely used intermediate, but the strategic introduction of a fluorine atom, yielding 2,4-Dichloro-5-fluorophenol, offers a powerful tool for modulating molecular properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. Understanding the resulting shift in chemical reactivity is therefore not merely an academic exercise, but a critical prerequisite for efficient synthesis design and the rational development of novel chemical entities. This guide dissects the electronic and steric differences between these two phenols to predict and explain their behavior in key chemical transformations.

Molecular Structure and Physicochemical Properties

The primary distinction between the two molecules is the substitution of a hydrogen atom with a fluorine atom at the C5 position. This seemingly minor change has a cascading effect on the molecule's electronic distribution and, consequently, its physical and chemical properties.

Property2,4-dichlorophenol2,4-Dichloro-5-fluorophenolRationale for Difference
Molecular Weight 163.00 g/mol 181.00 g/mol Addition of a fluorine atom.
pKa ~7.85Predicted to be lower (~7.5)The strong inductive electron-withdrawing effect of the C5-fluorine atom helps stabilize the corresponding phenoxide anion, increasing acidity.
LogP (Octanol/Water) 3.06Predicted to be higher (~3.2-3.4)Fluorine substitution generally increases lipophilicity.
Boiling Point 210 °CNot available, predicted to be similar or slightly higherIncreased molecular weight and polarity of the C-F bond can lead to a modest increase.

The Decisive Factor: A Comparison of Electronic Effects

The reactivity of a substituted benzene ring is governed by the interplay between inductive and resonance effects of its substituents. The hydroxyl group (-OH) is a strong activating group due to its powerful +R (resonance donating) effect, which outweighs its -I (inductive withdrawing) effect. Conversely, chlorine and fluorine are deactivating groups because their strong -I effects dominate their weaker +R effects.

The key to understanding the reactivity difference lies in the properties of the C5 substituent.

  • In 2,4-dichlorophenol: The C5 position holds a hydrogen atom, which has a negligible electronic effect. The ring's reactivity is dictated by the activating -OH group and the deactivating -Cl groups.

  • In 2,4-Dichloro-5-fluorophenol: The C5 position is occupied by fluorine. Fluorine is the most electronegative element, exerting a powerful -I effect. While it technically has a +R effect, it is very weak due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine. Therefore, the net effect of the fluorine atom is strong deactivation of the ring.

Caption: Comparison of electronic deactivation between the two phenols.

Comparative Reactivity in Key Transformations

The enhanced electron-deficient nature of the 5-fluoro analogue dictates its behavior in common synthetic reactions.

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, involve the attack of an electrophile on the electron-rich aromatic ring.

  • 2,4-dichlorophenol: The ring is activated by the -OH group, which directs incoming electrophiles to the ortho and para positions. Since the para position (C4) and one ortho position (C2) are blocked, substitution occurs primarily at the C6 position. The reaction proceeds under moderate conditions.

  • 2,4-Dichloro-5-fluorophenol: The combined deactivating strength of two chlorine atoms and one fluorine atom makes the ring significantly less nucleophilic. Consequently, EAS reactions will be substantially slower and require more forcing conditions (e.g., stronger acids, higher temperatures). The directing effects still favor substitution at the C6 position, but the overall reaction rate will be markedly reduced.

Expected Outcome: In a competitive reaction, 2,4-dichlorophenol will react much faster than 2,4-Dichloro-5-fluorophenol.

Acidity and Nucleophilicity of the Phenolic Group

The acidity of the phenolic proton is determined by the stability of the resulting phenoxide anion.

  • 2,4-dichlorophenol: The two chlorine atoms help stabilize the negative charge on the phenoxide ion via their -I effect, making it more acidic than phenol itself.

  • 2,4-Dichloro-5-fluorophenol: The addition of the C5-fluorine atom provides further stabilization of the phenoxide anion through its potent -I effect. This increased stabilization makes the corresponding phenoxide easier to form.

Experimental Protocol: Competitive Bromination

To empirically validate the predicted reactivity differences in electrophilic aromatic substitution, a competitive bromination experiment can be performed. This protocol is designed to provide a clear, quantitative comparison of the two substrates.

G start Start: Prepare Equimolar Mixture reagents Substrates: 2,4-dichlorophenol 2,4-Dichloro-5-fluorophenol Solvent: Acetic Acid start->reagents bromination Add Limiting Reagent: Bromine Solution (Br2 in Acetic Acid) Dropwise at 25°C reagents->bromination reaction Stir for Fixed Time (e.g., 30 minutes) bromination->reaction quench Quench Reaction (e.g., with Sodium Thiosulfate) reaction->quench analysis Analyze Product Mixture (GC-MS or HPLC) quench->analysis interpretation Quantify Reactants & Products Calculate Relative Rate of Reaction analysis->interpretation

Caption: Workflow for a competitive bromination experiment.

Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 2,4-dichlorophenol and 1.0 mmol of 2,4-Dichloro-5-fluorophenol in 20 mL of glacial acetic acid.

  • Internal Standard: Add 0.5 mmol of a suitable internal standard (e.g., 1,3,5-trichlorobenzene) to the mixture. This is crucial for accurate quantitative analysis by GC-MS or HPLC.

  • Reagent Addition: While stirring at room temperature (25°C), add 0.5 mmol of bromine (as a 1.0 M solution in acetic acid) dropwise over 5 minutes. Using a limiting amount of the electrophile ensures that the substrates are competing for it.

  • Reaction: Allow the reaction to stir for a fixed period, for example, 30 minutes. The time should be optimized to allow for measurable conversion without consuming all of the more reactive substrate.

  • Quenching: Stop the reaction by adding 10 mL of aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel, add 20 mL of diethyl ether and 20 mL of water. Shake and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: By comparing the peak areas of the remaining starting materials and the newly formed products relative to the internal standard, the relative consumption of each phenol can be calculated. This directly reflects their relative reactivity towards bromination. The expected result is a significantly higher consumption of 2,4-dichlorophenol.

Conclusion and Practical Implications for Synthesis

The introduction of a C5-fluoro substituent fundamentally alters the reactivity of the 2,4-dichlorophenol scaffold.

  • For Electrophilic Aromatic Substitution: Researchers should anticipate that 2,4-Dichloro-5-fluorophenol will react significantly slower than its non-fluorinated counterpart. This requires adjusting reaction conditions—potentially using more powerful catalytic systems, higher temperatures, or longer reaction times—to achieve desired conversions.

  • For Reactions at the Phenolic Hydroxyl: 2,4-Dichloro-5-fluorophenol is more acidic. This facilitates deprotonation, allowing for the use of milder bases in reactions like ether or ester formation. However, the resulting phenoxide is a weaker nucleophile, which could slow the subsequent substitution step.

By understanding these electronic trade-offs, chemists can better select the appropriate starting material and tailor reaction conditions, minimizing side-product formation and optimizing yields. The 5-fluoro analogue, while more challenging to functionalize via EAS, offers a more acidic handle and a metabolically robust C-F bond, attributes that are highly desirable in the design of modern pharmaceuticals and agrochemicals.

References

  • Title: Dissociation Constants of Organic Acids and Bases Source: CRC Handbook of Chemistry and Physics, 97th Edition URL: [Link]

  • Title: 2,4-dichlorophenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

Comparative

validating the structure of 2,4-Dichloro-5-fluorophenol derivatives using NMR and MS

Technical Validation Guide: Structural Elucidation of 2,4-Dichloro-5-fluorophenol Executive Summary In the synthesis of fluorinated pharmaceutical intermediates, verifying the regiochemistry of polysubstituted benzenes i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Structural Elucidation of 2,4-Dichloro-5-fluorophenol

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, verifying the regiochemistry of polysubstituted benzenes is a critical quality gate. 2,4-Dichloro-5-fluorophenol is a high-value scaffold used in the development of fluoroquinolones and agrochemicals. Its structural validation presents a specific challenge: distinguishing it from potential isomers (e.g., 2,5-dichloro-4-fluorophenol) formed during electrophilic aromatic substitution.

This guide outlines a self-validating protocol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . Unlike X-ray crystallography, which requires single-crystal growth, this workflow allows for rapid, definitive structural confirmation in solution state.

Comparative Analysis: Validation Methodologies

The following table contrasts the primary analytical techniques for validating halogenated phenols.

FeatureNMR (

H,

C,

F)
Mass Spectrometry (GC/LC-MS) X-Ray Crystallography
Primary Output Regiochemistry & ConnectivityMolecular Formula & Cl CountAbsolute Configuration
Differentiation Power High: Resolves isomers via

coupling constants.
Low: Isomers often share fragmentation patterns.Definitive: Visualizes atom positions.
Throughput High (10–30 mins/sample)High (<5 mins/sample)Low (Days to Weeks)
Sample Requirement ~5–10 mg (Recoverable)<1 mg (Destructive)Single Crystal (Hard to grow)
Cost Efficiency HighVery HighLow

Scientist's Insight: While MS confirms you have a dichlorofluorophenol, only NMR can definitively prove the positions of the substituents without growing a crystal. The fluorine atom acts as a "spin spy," splitting neighboring protons to reveal their distance (ortho vs. meta).

Deep Dive: NMR Validation Protocol

The core of this validation relies on the Karplus relationship and the distinct magnitude of Fluorine-Proton (


) coupling constants.
Theoretical NMR Profile

Compound: 2,4-Dichloro-5-fluorophenol Structure:

  • Position 1: -OH

  • Position 2: -Cl

  • Position 3: -H (Meta to F)

  • Position 4: -Cl

  • Position 5: -F

  • Position 6: -H (Ortho to F)

Predicted Spectral Data
NucleusSignalMultiplicityCoupling Constant (

)
Structural Logic

H
H-6 Doublet (d)

Ortho coupling. H-6 is adjacent to F-5. This large coupling is the primary identifier.

H
H-3 Doublet (d)

Meta coupling. H-3 is separated from F-5 by C-4. The coupling is distinct but smaller than ortho.

C
C-5 Doublet (d)

Direct attachment to Fluorine.

C
C-4/6 Doublet (d)

Ortho carbons split by F.

F
F-5 MultipletSplit by H-6 and H-3Confirming the presence of one fluorine environment.

Critical Checkpoint: If you observe a singlet in the proton NMR (decoupled from F), it indicates the protons are isolated. However, in the coupled spectrum, both protons must appear as doublets due to F-coupling. If H-3 appears as a singlet, the structure might be an isomer where H is para to F (coupling


 Hz).
Experimental Protocol: NMR Acquisition
  • Solvent Selection: Dissolve 10 mg of sample in DMSO-d

    
     .
    
    • Why? DMSO reduces proton exchange of the phenolic -OH, often allowing the -OH proton to be visualized as a broad singlet or doublet (if coupled to H-6), providing an extra data point.

  • Acquisition Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans: 16 (sufficient for

      
      H), 1024 (for 
      
      
      
      C).
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting.

Deep Dive: MS Validation Protocol

Mass spectrometry is used here to validate the elemental composition, specifically the chlorine count.

Isotope Pattern Analysis

Chlorine exists as


Cl (75.8%) and 

Cl (24.2%). A molecule with two chlorine atoms (Cl

) exhibits a characteristic 9:6:1 intensity ratio for the molecular ion cluster.
Ionm/z (Approx)CompositionRelative IntensityInterpretation
M

180

Cl +

Cl
100% Base peak of the molecular cluster.
M+2 182

Cl +

Cl
~65% First isotope peak.
M+4 184

Cl +

Cl
~10% Second isotope peak.[1]
Fragmentation Pathway (EI Source)
  • Molecular Ion (m/z 180): Radical cation [M]

    
    .[1]
    
  • Loss of CO (M - 28): Characteristic of phenols. Peak at m/z 152.[1]

  • Loss of HCl (M - 36/38): Common in chlorophenols with adjacent protons, though less favored here due to steric blocking.

  • Loss of Cl (M - 35): Radical cleavage of the C-Cl bond.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for confirming the 2,4-dichloro-5-fluorophenol structure.

ValidationWorkflow Start Unknown Sample (Suspected 2,4-Dichloro-5-fluorophenol) MS_Step Step 1: Mass Spectrometry (GC-MS) Start->MS_Step Isotope_Check Check Isotope Pattern (M, M+2, M+4) MS_Step->Isotope_Check Fail_MS REJECT: Incorrect Halogen Count Isotope_Check->Fail_MS Not 9:6:1 NMR_Step Step 2: 1H NMR (DMSO-d6) Isotope_Check->NMR_Step Matches Cl2 Pattern Coupling_Check Analyze J(H-F) Coupling NMR_Step->Coupling_Check Result_Ortho H-6: Large Doublet (3J ~6-10Hz) H-3: Med Doublet (4J ~5-7Hz) Coupling_Check->Result_Ortho Both signals split Result_Para Singlets Observed (Para coupling ~0Hz) Coupling_Check->Result_Para Signals are singlets Final_Valid VALIDATED: 2,4-Dichloro-5-fluorophenol Result_Ortho->Final_Valid Final_Invalid INVALID: Likely Isomer (e.g., 2,5-dichloro...) Result_Para->Final_Invalid

Caption: Decision tree for validating 2,4-dichloro-5-fluorophenol. Green paths indicate successful validation; red paths indicate structural mismatch.

References

  • National Center for Biotechnology Information (NCBI). "2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem." PubChem Compound Summary. [Link]

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods: 19F Coupling Constants." University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for Isotope Patterns and Coupling Constants). [Link]

  • Royal Society of Chemistry. "19F NMR methodology reveals structures of molecules in complex mixtures." Chemical Science. [Link]

Sources

Validation

head-to-head comparison of synthetic routes to 2,4-Dichloro-5-fluorophenol

[1] Executive Summary 2,4-Dichloro-5-fluorophenol (CAS: 2998-62-1) is a critical halogenated aromatic intermediate used primarily in the synthesis of agrochemicals (such as herbicides) and pharmaceutical precursors (spec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,4-Dichloro-5-fluorophenol (CAS: 2998-62-1) is a critical halogenated aromatic intermediate used primarily in the synthesis of agrochemicals (such as herbicides) and pharmaceutical precursors (specifically fluoroquinolone antibiotics). Its structural motif—a phenol core with specific halogenation patterns—demands precise regiochemical control during synthesis to avoid costly isomeric separations.

This guide objectively compares the three most viable synthetic pathways:

  • Direct Chlorination of 3-Fluorophenol: The most atom-efficient, single-step route, though prone to regioselectivity challenges.

  • Acylation-Oxidation of 2,4-Dichlorofluorobenzene: A scalable, multi-step industrial route utilizing commodity starting materials.

  • Diazotization of 2,4-Dichloro-5-fluoroaniline: A high-fidelity laboratory method for generating analytical standards or high-purity batches.

Route Analysis & Protocols

Route A: Direct Chlorination of 3-Fluorophenol

Mechanism: Electrophilic Aromatic Substitution (EAS) Primary Challenge: Controlling Regiochemistry (2,4- vs. 4,6-substitution)

This route relies on the directing effects of the hydroxyl (-OH) and fluoro (-F) groups. In 3-fluorophenol, the -OH group (position 1) strongly directs ortho (2, 6) and para (4). The -F group (position 3) directs ortho (2, 4) and para (6).

  • Position 2: Activated by both groups but sterically hindered (sandwiched between -OH and -F).

  • Positions 4 & 6: Activated and sterically accessible.

Substitution at positions 4 and 6 on the 3-fluorophenol scaffold yields the target structure (which, upon renumbering, becomes 2,4-dichloro-5-fluorophenol).

Experimental Protocol (Lab Scale)
  • Reagents: 3-Fluorophenol (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 2.2 eq), Solvent (CHCl₃ or CH₂Cl₂).

  • Step 1: Dissolve 3-fluorophenol in dry chloroform at 0°C.

  • Step 2: Add sulfuryl chloride dropwise over 30 minutes. The evolution of SO₂ and HCl gas will be observed (scrubber required).

  • Step 3: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Step 4: Quench with water, separate the organic layer, and wash with NaHCO₃ to remove acid traces.

  • Step 5: Dry over MgSO₄ and concentrate. Purification via fractional distillation is required to separate the target from the minor 2,6-dichloro isomer.

Pros:

  • High atom economy.

  • Single reaction step.[1]

Cons:

  • Requires expensive 3-fluorophenol starting material.

  • Formation of regioisomers (approx. 10-15%) necessitates difficult separation.

Route B: The Acylation-Oxidation Sequence (Industrial Standard)

Mechanism: Friedel-Crafts Acylation


 Baeyer-Villiger Oxidation 

Hydrolysis Primary Advantage: Uses cheap 2,4-dichlorofluorobenzene; highly predictable regiochemistry.

This route constructs the phenol functionality after establishing the halogen pattern, bypassing the regioselectivity issues of direct chlorination.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • Reagents: 2,4-Dichlorofluorobenzene, Acetyl Chloride, AlCl₃ (anhydrous).[2]

  • Procedure: React substrates at 60-80°C. The directing effect of the fluorine and chlorine atoms directs the acetyl group to the 5-position (relative to F), yielding 2,4-dichloro-5-fluoroacetophenone .

  • Note: This is the standard industrial entry point for this scaffold [1].

Step 2: Baeyer-Villiger Oxidation

  • Reagents: 2,4-Dichloro-5-fluoroacetophenone, m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂/Formic Acid.

  • Procedure: Treat the acetophenone with mCPBA in refluxing dichloromethane. The migratory aptitude of the aryl group is higher than the methyl group, rearranging the ketone into the 2,4-dichloro-5-fluorophenyl acetate ester.

Step 3: Hydrolysis

  • Reagents: NaOH (aq), MeOH.

  • Procedure: Saponify the ester at room temperature. Acidify with HCl to precipitate the phenol product.

Pros:

  • Starting material (2,4-dichlorofluorobenzene) is a bulk commodity solvent/intermediate.

  • Regiochemistry is locked in during the first step.

  • Scalable for multi-kilogram production.

Cons:

  • Three distinct chemical steps.[1][2][3][4][5][6][7]

  • Use of stoichiometric aluminum waste (AlCl₃) and peroxides requires safety management.

Route C: Diazotization of 2,4-Dichloro-5-fluoroaniline

Mechanism: Diazotization


 Hydrolysis (Sandmeyer-type)
Primary Use:  High-purity reference standards.
Experimental Protocol
  • Reagents: 2,4-Dichloro-5-fluoroaniline, NaNO₂, H₂SO₄, H₂O.

  • Step 1: Dissolve aniline in 30% H₂SO₄ and cool to 0-5°C.

  • Step 2: Add aqueous NaNO₂ dropwise to form the diazonium salt. Maintain temp <5°C to prevent decomposition.

  • Step 3: Transfer the cold diazonium solution dropwise into a boiling solution of dilute H₂SO₄ (150°C oil bath). The diazonium group is replaced by a hydroxyl group.

  • Step 4: Steam distill the product immediately to prevent coupling side reactions.

Pros:

  • Extremely high isomeric purity (often >99.5%).

Cons:

  • Poor atom economy.

  • "Steam distillation" is energy-intensive and difficult to scale.

  • Diazo intermediates are potentially explosive.

Head-to-Head Comparison

FeatureRoute A (Direct Chlorination)Route B (Acylation-Oxidation)Route C (Diazotization)
Starting Material 3-Fluorophenol (

$)
2,4-Dichlorofluorobenzene ($)2,4-Dichloro-5-fluoroaniline (

)
Step Count 132 (from aniline)
Yield (Overall) 75-85%60-70%50-60%
Regioselectivity Moderate (Requires purification)High (Controlled by FC)Excellent (Pre-defined)
Scalability Medium (Isomer separation limits)High (Standard unit ops)Low (Diazo handling limits)
Safety Profile Corrosive (SO₂Cl₂)Reactive (AlCl₃, Peroxides)Hazardous (Diazonium)

Visualized Pathways

SynthesisRoutes SM_A 3-Fluorophenol (Expensive Precursor) Inter_A Transition State (Steric Control at Pos 2) SM_A->Inter_A SO2Cl2, 0°C Prod_A 2,4-Dichloro-5-fluorophenol (+ 2,6-dichloro isomer) Inter_A->Prod_A -HCl, -SO2 SM_B 2,4-Dichlorofluorobenzene (Commodity Chemical) Inter_B1 2,4-Dichloro-5-fluoroacetophenone (Friedel-Crafts) SM_B->Inter_B1 AcCl, AlCl3 (Regioselective) Inter_B2 Aryl Acetate Ester (Baeyer-Villiger) Inter_B1->Inter_B2 mCPBA (Oxidation) Prod_B 2,4-Dichloro-5-fluorophenol (High Purity) Inter_B2->Prod_B NaOH, H2O (Hydrolysis)

Caption: Figure 1. Comparative flow of the Direct Chlorination (Left, Blue) vs. the Industrial Acylation-Oxidation Route (Right, Red).

Conclusion & Recommendation

  • For Industrial Manufacturing: Route B is the superior choice. Despite the higher step count, the use of low-cost 2,4-dichlorofluorobenzene and the avoidance of difficult isomer separations makes it more cost-effective at scale. The regiochemistry is chemically "locked" in the first step.

  • For Rapid Lab Synthesis: Route A is recommended if 3-fluorophenol is available. It is the fastest way to generate material, provided the researcher has access to efficient column chromatography or fractional distillation to remove the ~10% ortho-ortho chlorinated byproducts.

References

  • Preparation of 2,4-dichloro-5-fluoroacetophenone. GuideChem. Retrieved from

  • Regioselectivity of Chlorination of Phenols.Organic Syntheses, Coll. Vol. 3, p. 267. (General protocols for chlorophenols).
  • Synthesis of 2-Chloro-5-fluorophenol. GuideChem. Retrieved from

  • Process for synthesis of 2,4-dichloro-5-fluorophenol. Royal Holloway Research Repository. (Dissertation citing chlorination of 3-fluorophenol). Retrieved from

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Phenols in Drug Discovery

In the landscape of modern drug discovery, optimizing the metabolic stability of lead compounds is a critical determinant of clinical success. A molecule's susceptibility to metabolic breakdown directly influences its ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, optimizing the metabolic stability of lead compounds is a critical determinant of clinical success. A molecule's susceptibility to metabolic breakdown directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For researchers and drug development professionals, understanding and strategically manipulating metabolic pathways is paramount. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated phenols, a common structural motif in pharmaceuticals. We will delve into the underlying biochemical principles, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Strategic Role of Fluorine in Modulating Phenolic Metabolism

Phenolic moieties are susceptible to two primary metabolic pathways: Phase I oxidation, predominantly mediated by cytochrome P450 (CYP) enzymes, and Phase II conjugation, such as glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2] The introduction of fluorine atoms onto a phenolic ring can profoundly alter its metabolic fate through a combination of electronic and steric effects.[3][4]

From a physicochemical standpoint, fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH and potentially affecting its interaction with metabolizing enzymes.[4] Furthermore, the high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond can render specific positions on the aromatic ring less susceptible to oxidative attack by CYP enzymes.[3]

However, the influence of fluorination is not always straightforward. The position of the fluorine atom(s) on the phenolic ring is critical. For instance, fluorination can also decrease the affinity of a compound for the active site of a CYP enzyme, thereby reducing the rate of metabolism.[4]

Key Metabolic Pathways of Phenols

Understanding the primary routes of phenol metabolism is essential to appreciating the impact of fluorination.

Phase I: Cytochrome P450-Mediated Oxidation

CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a vast array of xenobiotics, including phenolic compounds.[1] The primary mechanism involves the insertion of an oxygen atom into the aromatic ring, typically leading to the formation of catechols or hydroquinones. These oxidized metabolites can sometimes be more reactive and potentially toxic than the parent compound.

Caption: CYP450-mediated oxidation of a phenol.

Phase II: Glucuronidation

Glucuronidation is a major Phase II detoxification pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the phenolic hydroxyl group.[1][2] This process increases the water solubility of the compound, facilitating its excretion from the body.

Caption: UGT-catalyzed glucuronidation of a phenol.

Experimental Evidence: A Comparative Case Study of Diclofenac Analogs

To illustrate the practical impact of fluorination on metabolic stability, we will examine data from a study on diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) with a phenolic-like structure that is known to cause liver injury through the formation of reactive metabolites.[5] In this study, researchers synthesized and evaluated the metabolic stability of various diclofenac analogs, including those with and without fluorine substitutions.

The metabolic stability was assessed using human liver microsomes, which are rich in CYP enzymes. The percentage of the parent compound remaining after a specific incubation time is a direct measure of its metabolic stability; a higher percentage indicates greater stability.

CompoundR1R2% Parent Remaining (CYP-mediated oxidation)
1a HH25.4 ± 2.1
1b HF85.1 ± 3.5
1c FH30.2 ± 1.8
1d FF90.7 ± 4.3
2a HH45.6 ± 2.9
2b HF95.3 ± 1.7
2c FH51.7 ± 3.3
2d FF98.6 ± 0.9
3a HH60.1 ± 3.8
3b HF99.2 ± 2.4
3c FH65.4 ± 4.1
3d FF101.5 ± 3.7

Data adapted from a study on novel diclofenac analogs.[5]

As the data clearly demonstrates, the introduction of a fluorine atom at the 4'-position (R2) consistently and significantly increased the metabolic stability of the diclofenac analogs. For example, compound 1b (fluorinated) showed 85.1% of the parent remaining compared to only 25.4% for its non-fluorinated counterpart, 1a .[5] This trend holds true across the different series of analogs, highlighting the protective effect of fluorination against CYP-mediated oxidation.

Experimental Protocols for Assessing Metabolic Stability

To empower your own research, we provide detailed, step-by-step protocols for two of the most common in vitro assays used to determine metabolic stability.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by enzymes like CYPs.

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis prep_mics Thaw & Dilute Liver Microsomes mix Mix Microsomes, NADPH, & Test Compound prep_mics->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_cmpd Prepare Test Compound Solution prep_cmpd->mix incubate Incubate at 37°C mix->incubate timepoints Take Samples at Predetermined Time Points incubate->timepoints quench Quench Reaction (e.g., with acetonitrile) timepoints->quench analyze Analyze by LC-MS/MS quench->analyze

Caption: Workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes on ice.

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the liver microsomes and the test compound in phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation mixture should contain the test compound (typically 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as necessary cofactors.

Hepatocyte Stability Assay Workflow cluster_prep Cell Preparation cluster_inc Incubation cluster_sample Sampling & Analysis thaw_cells Thaw Cryopreserved Hepatocytes plate_cells Plate Hepatocytes and Allow to Attach thaw_cells->plate_cells add_cmpd Add Test Compound to Hepatocyte Culture plate_cells->add_cmpd incubate Incubate at 37°C add_cmpd->incubate timepoints Sample Media and/or Cell Lysate at Time Points incubate->timepoints quench Quench Reaction timepoints->quench analyze Analyze by LC-MS/MS quench->analyze

Caption: Workflow for a hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Plating and Culture:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated plates at a desired density and allow them to attach for several hours in a humidified incubator at 37°C and 5% CO2.

    • After attachment, replace the plating medium with fresh incubation medium.

  • Incubation with Test Compound:

    • Prepare a stock solution of the test compound and dilute it in the incubation medium to the final desired concentration (e.g., 1 µM).

    • Remove the medium from the attached hepatocytes and add the medium containing the test compound.

  • Time Course Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect aliquots of the incubation medium.

    • To analyze intracellular concentrations, the cells can be washed and then lysed.

  • Sample Processing and Analysis:

    • Quench the metabolic activity in the collected samples by adding a cold organic solvent with an internal standard.

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

    • Analyze the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant, half-life, and intrinsic clearance. The intrinsic clearance is typically expressed as µL/min/10^6 cells.

Conclusion

The strategic incorporation of fluorine into phenolic compounds is a powerful and well-established strategy for enhancing metabolic stability in drug discovery.[6] By understanding the fundamental principles of phenol metabolism and the multifaceted effects of fluorination, researchers can make more informed decisions in the design and optimization of drug candidates. The experimental data from the diclofenac analog case study provides a clear and compelling example of how fluorination can effectively block CYP-mediated oxidation, leading to a more robust metabolic profile.[5]

The provided step-by-step protocols for microsomal and hepatocyte stability assays serve as a practical guide for researchers to assess the metabolic stability of their own compounds. By employing these self-validating systems, drug development professionals can generate reliable data to guide structure-activity relationship studies and select candidates with improved pharmacokinetic properties for further development.

References

  • Hušti, T., & Vaskor, D. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]

  • Park, S. B., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega. Available at: [Link]

  • Gillman, K. W., & O'Connell, T. N. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Gillman, K. W., & O'Connell, T. N. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Available at: [Link]

  • Gillman, K. W., & O'Connell, T. N. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Available at: [Link]

  • Spry, C., & Macpherson, T. (2011). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Toxicology Letters.
  • Dong, D., et al. (2014). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PubMed Central. Available at: [Link]

  • PharmGKB. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • BD Biosciences. (2012).
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]

  • Foster, J. A., Houston, J. B., & Hallifax, D. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: Clearance-dependent relationship and implications for prediction of in vivo clearance. Available at: [Link]

  • SciSpace. (2023). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P45. Available at: [Link]

  • PubMed. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Available at: [Link]

  • ResearchGate. (n.d.). Diagram showing glucuronidation of phenols by nucleophilic at- tacking.... Available at: [Link]

  • Shangari, N., Chan, T. S., & O'Brien, P. J. (2005). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. PubMed. Available at: [Link]

Sources

Validation

Precision Benchmarking: HPLC vs. GC-FID for the Quantitation of 2,4-Dichloro-5-fluorophenol

Executive Summary & Strategic Context In the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and high-value agrochemicals, 2,4-Dichloro-5-fluorophenol (2,4-D-5-F) serves as a critical intermediate.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and high-value agrochemicals, 2,4-Dichloro-5-fluorophenol (2,4-D-5-F) serves as a critical intermediate.[1] Its purity directly impacts the yield and safety profile of the final pharmaceutical ingredient (API).

The analytical challenge lies in the molecule's dual nature: it is a halogenated phenol with a pKa of approximately 7.5, making it susceptible to ionization in aqueous media, yet sufficiently volatile for gas chromatography.

This guide objectively compares the two dominant analytical methodologies—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) .[1] While GC offers speed, this guide argues that RP-HPLC provides superior robustness for GMP-regulated environments due to its ability to handle non-volatile precursors and avoid derivatization artifacts.[1]

Comparative Analysis: HPLC vs. GC-FID

The following data summarizes the performance characteristics of both methods based on field applications for halogenated phenols.

Table 1: Performance Matrix
FeatureMethod A: RP-HPLC (UV-DAD) Method B: GC-FID Verdict
Selectivity High. Tunable mobile phase pH allows separation of positional isomers (e.g., 2,6-dichloro impurities).[1]Moderate. Relies heavily on boiling point differences; isomers often co-elute without specialized columns.[1]HPLC Wins
Sample Prep Minimal. Dissolve in mobile phase.[1]Complex. Derivatization (TMS/BSTFA) often required to prevent peak tailing of the free phenol.HPLC Wins
Sensitivity (LOD) ~0.05 µg/mL (UV at 280 nm).~0.1 µg/mL (Direct injection); lower with ECD.Comparable
Robustness High. Buffered mobile phase controls ionization state.[1]Low to Moderate. Active sites in the liner can degrade free phenols over time.[1]HPLC Wins
Throughput 15–25 min run time.[1]10–15 min run time.GC Wins
Scientist’s Insight: The "Tailing" Factor

In GC, the hydroxyl group of 2,4-D-5-F interacts with silanol groups in the column liner, causing peak tailing.[1] While derivatization (silylation) solves this, it adds a variance source. In HPLC, we simply lower the pH of the mobile phase below the pKa (to pH ~3.0), forcing the molecule into its neutral, hydrophobic state, ensuring sharp, symmetrical peaks without extra chemistry.

The Gold Standard Protocol: RP-HPLC Method[1]

This protocol is designed to be self-validating : the system suitability parameters (resolution, tailing) confirm the method's health before samples are run.[1]

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane), End-capped.[1] Dimensions: 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% A : 40% B) or Gradient (depending on impurity profile).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 280 nm.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Standard Preparation (Causality-Driven)
  • Diluent: 50:50 Water:Acetonitrile.[1]

    • Why? Matching the mobile phase strength prevents "solvent shock" which causes peak distortion at the front of the chromatogram.[1]

  • Stock Solution: 1.0 mg/mL 2,4-D-5-F in Acetonitrile.

  • Working Standard: Dilute Stock to 100 µg/mL using the Diluent.

Validation Framework (ICH Q2(R1))

To validate this method for regulatory submission, follow this logic flow.

Specificity (The Isomer Challenge)

Objective: Prove the method distinguishes 2,4-D-5-F from synthesis byproducts (e.g., 2,4-Dichlorophenol, 4-Fluorophenol).

  • Protocol: Inject a "Spiked Sample" containing the analyte and all known potential impurities.[1]

  • Acceptance Criteria: Resolution (

    
    ) between 2,4-D-5-F and the nearest impurity peak must be 
    
    
    
    .[1] Peak purity index (via DAD)
    
    
    .[3][4]
Linearity

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of 2,4-D-5-F into a placebo matrix (or solvent if raw material) at 80%, 100%, and 120% levels. Triplicate injections.[1]

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)

Objective: Verify system stability.

  • Protocol: 6 consecutive injections of the 100% standard.[1]

  • Acceptance Criteria: RSD of peak area

    
    .[1]
    

Visualizations

Diagram 1: Analytical Decision Matrix

This logic flow helps researchers decide when to deviate from the standard HPLC method.

DecisionMatrix Start Start: Sample Analysis 2,4-Dichloro-5-fluorophenol CheckMatrix Is the matrix aqueous/biological? Start->CheckMatrix CheckVolatile Are highly volatile impurities present? CheckMatrix->CheckVolatile No (Organic Solid/Liquid) HPLC Select RP-HPLC (UV) (Preferred Method) CheckMatrix->HPLC Yes (Avoid Extraction) CheckIsomers Are positional isomers (e.g. 2,6-DCP) critical? CheckVolatile->CheckIsomers No GC Select GC-FID (Alternative) CheckVolatile->GC Yes CheckIsomers->HPLC Yes (Better Selectivity) CheckIsomers->GC No Derivatization Requires Derivatization (Silylation) GC->Derivatization To improve peak shape

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample matrix and impurity profile.

Diagram 2: HPLC Validation Workflow (ICH Q2)

A visual representation of the sequential validation steps required for GMP compliance.

ValidationFlow SystemSuitability 1. System Suitability (Tailing < 1.5, Plates > 2000) SystemSuitability->SystemSuitability Fail (Retest) Specificity 2. Specificity (Impurity Spiking) SystemSuitability->Specificity Pass Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Pass Accuracy 4. Accuracy (Recovery 98-102%) Linearity->Accuracy Pass Robustness 5. Robustness (Flow/pH Variation) Accuracy->Robustness Pass FinalReport Validation Report (SOP Generation) Robustness->FinalReport Pass

Figure 2: Sequential workflow for validating the RP-HPLC method according to ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][6][7] Link

  • PubChem. (n.d.).[3][4][8] 2,4-Dichloro-5-fluorophenol (Compound Summary).[1] National Library of Medicine.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2000). Method 8041A: Phenols by Gas Chromatography.[1][9] SW-846 Test Methods for Evaluating Solid Waste.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][4] (General reference for Mobile Phase pH selection in chlorophenols).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5-fluorophenol

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our materials. 2,4-Dichloro-5-fluoropheno...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our materials. 2,4-Dichloro-5-fluorophenol, a halogenated aromatic compound, is a valuable reagent in organic synthesis. However, its chemical nature necessitates a robust and informed approach to its handling and, critically, its disposal. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing 2,4-dichloro-5-fluorophenol waste, ensuring the safety of personnel and the preservation of our environment.

Understanding the Hazard Profile of 2,4-Dichloro-5-fluorophenol

Before we can discuss disposal, we must fundamentally understand the risks associated with 2,4-dichloro-5-fluorophenol. Its hazard profile is primarily dictated by its substituted phenolic structure, which imparts significant biological activity. The presence of chlorine and fluorine atoms further modifies its reactivity and toxicity.

Based on aggregated data for 2-Chloro-5-fluorophenol (CAS 3827-49-4), this compound is classified with several key hazards.[1][2] It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[2] Furthermore, it is categorized as causing skin irritation and serious eye irritation, and may lead to respiratory irritation.[2] The aquatic toxicity of related chlorinated phenols is also a significant concern, mandating that this chemical must not be allowed to enter the environment.[3]

Table 1: Hazard Summary for 2,4-Dichloro-5-fluorophenol (CAS 3827-49-4)

Hazard ClassificationGHS CategoryKey Phrase
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[2]
Hazardous to the aquatic environment, long-term hazardCategory 2Toxic to aquatic life with long lasting effects[1]

The causality behind these hazards is rooted in the chemical's ability to disrupt cellular processes. Phenolic compounds, in general, can denature proteins and disrupt cell membranes. The halogen substituents can enhance this activity and may also impart persistence in the environment. Therefore, every procedural step that follows is designed to mitigate these inherent risks.

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with proper handling. The primary objective is to prevent any exposure to the compound. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of 2,4-dichloro-5-fluorophenol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2][4] This is the most critical engineering control to prevent inhalation of dust or vapors.

  • Eyewash Station and Safety Shower: Facilities must be equipped with an easily accessible eyewash station and safety shower.[4][5]

Personal Protective Equipment (PPE): The selection of PPE is not a matter of preference but a scientifically mandated barrier against exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn in situations where splashing is a significant risk.

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[6] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for chlorinated and fluorinated aromatic compounds. Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, chemical-resistant aprons or full-body suits may be necessary.[6]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be exceptionally rare and subject to a specific risk assessment), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in the previous section.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[5] For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels to absorb large quantities of the spilled chemical.

  • Collect and Package Waste: Place the swept-up solid or the absorbent material into a suitable, labeled, and sealable container for hazardous waste disposal.[5][6]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as soapy water, followed by a rinse), collecting all cleaning materials as hazardous waste.

  • Seek Medical Attention: If there has been any personal exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.[3][8] For skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[8] For eye contact, rinse cautiously with water for several minutes.[3][9]

The Cornerstone of Compliance: Proper Disposal Procedures

The statement "Dispose of contents/container to an approved waste disposal plant" found on the SDS is the beginning, not the end, of our responsibility.[2][10] As laboratory professionals, we must understand the practical steps this entails. The disposal of 2,4-dichloro-5-fluorophenol is governed by its classification as a halogenated organic compound.

Experimental Protocol: Waste Segregation and Disposal

  • Waste Identification: All waste streams containing 2,4-dichloro-5-fluorophenol must be identified as "Halogenated Organic Hazardous Waste." This includes:

    • Unused or expired pure chemical.

    • Contaminated materials from a spill cleanup (absorbents, PPE).

    • Solutions containing the compound.

    • Empty containers that are not triple-rinsed.

  • Waste Segregation:

    • Crucial Causality: Halogenated waste must be segregated from non-halogenated waste. The reason for this is that the combustion of halogenated compounds can produce acidic gases (like HCl and HF) that require specialized scrubbers in the incinerator.[11] Mixing waste streams unnecessarily increases the volume of waste that requires this specialized and more expensive treatment.

    • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents.[2]

  • Container Selection and Management:

    • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[12] Often, the original container is a suitable choice for the pure chemical waste.[12]

    • For liquid waste, use a container designed for liquids to prevent leaks.[12]

    • Keep the waste container closed at all times except when adding waste.[12] This minimizes the release of vapors and prevents accidental spills.

  • Labeling:

    • The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[12]

    • The label must also include the full chemical name: "2,4-Dichloro-5-fluorophenol" and an indication of the hazards (e.g., "Toxic," "Irritant").

    • Follow all institutional and local regulations for hazardous waste labeling, which may include accumulation start dates and other information.

  • Storage and Disposal Pathway:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • The designated disposal pathway for halogenated organic compounds like 2,4-dichloro-5-fluorophenol is typically high-temperature incineration at a licensed hazardous waste facility. This process is designed to completely destroy the organic molecule, and the resulting off-gases are treated to remove harmful byproducts.

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for the final pickup and disposal of the waste. Never attempt to dispose of this chemical down the drain or in the regular trash.[2]

Diagram 1: Disposal Workflow for 2,4-Dichloro-5-fluorophenol This diagram outlines the decision-making process and procedural flow for the proper disposal of waste containing 2,4-dichloro-5-fluorophenol.

G cluster_0 Waste Generation & Identification cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generation of Waste (Unused chemical, contaminated items, solutions) B Is the waste contaminated with 2,4-Dichloro-5-fluorophenol? A->B C Classify as: Halogenated Organic Waste B->C Yes Z Follow disposal protocols for non-halogenated waste B->Z No D Segregate from Non-Halogenated Waste C->D E Select Compatible Container (Good condition, tight seal) D->E F Label Container: 'HAZARDOUS WASTE' '2,4-Dichloro-5-fluorophenol' Hazard Pictograms E->F G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup with Environmental Health & Safety (EHS) G->H I Transport to Licensed Hazardous Waste Facility H->I J Final Disposal: High-Temperature Incineration I->J

Sources

© Copyright 2026 BenchChem. All Rights Reserved.